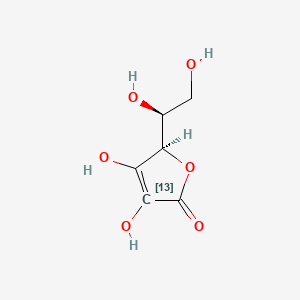

L-Ascorbic acid-13C-1

Description

Properties

IUPAC Name |

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(413C)2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m0/s1/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWBSHSKHKDKBQ-DXEGWCNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]1C(=[13C](C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is L-Ascorbic acid-13C-1 and its significance in metabolic studies?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Ascorbic acid-13C-1, a stable isotope-labeled form of Vitamin C, and its critical role in modern metabolic studies. By incorporating a carbon-13 isotope at the C-1 position, this molecule serves as a powerful tracer to elucidate the absorption, distribution, metabolism, and excretion (ADME) of Vitamin C, as well as its influence on various physiological and pathological pathways.

Introduction to L-Ascorbic Acid-13C-1

L-Ascorbic acid-13C-1 is a non-radioactive, stable isotopologue of L-Ascorbic acid where the carbon atom at the first position of the molecule is replaced with a ¹³C isotope. This isotopic labeling allows for the differentiation of exogenously administered ascorbic acid from the endogenous pool within a biological system. Due to its identical chemical properties to the unlabeled counterpart, L-Ascorbic acid-13C-1 is metabolized in the same manner, making it an ideal tracer for in vivo and in vitro studies. Its use in conjunction with analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy enables precise quantification and metabolic flux analysis. This makes it an invaluable tool in nutrition research, drug development, and the study of diseases associated with oxidative stress.

Physicochemical Properties

A summary of the key physicochemical properties of L-Ascorbic acid-13C-1 is presented below.

| Property | Value |

| Chemical Formula | ¹³CC₅H₈O₆ |

| Molecular Weight | 177.12 g/mol |

| CAS Number | 178101-88-7 |

| Appearance | White to off-white powder |

| Isotopic Purity | Typically ≥99 atom % ¹³C |

| Solubility | Soluble in water |

Significance in Metabolic Studies

The primary significance of L-Ascorbic acid-13C-1 lies in its application as a tracer to study the pharmacokinetics and metabolism of Vitamin C. Stable isotope labeling offers a safe and accurate alternative to radioactive isotopes for human and animal studies.

Key Applications:

-

Absorption and Bioavailability Studies: Precisely measures the rate and extent of Vitamin C absorption from the diet and supplements.

-

Metabolic Pathway Analysis: Traces the metabolic fate of ascorbic acid, identifying and quantifying its metabolites.

-

Disease Research: Investigates the role of Vitamin C in the pathophysiology of diseases such as cancer, cardiovascular disease, and neurodegenerative disorders.

-

Drug Development: Assesses the interaction of new drug candidates with Vitamin C metabolism and its potential antioxidant effects.

Experimental Protocols

In Vivo Human Study of Ascorbic Acid Absorption

This protocol is based on a study investigating the absorption of L-[1-¹³C]ascorbic acid in healthy human subjects.

Objective: To determine the plasma kinetics of a physiological dose of L-Ascorbic acid-13C-1.

Materials:

-

L-[1-¹³C]ascorbic acid (30 mg dose)

-

Phlebotomy supplies

-

Centrifuge

-

Metaphosphoric acid (for plasma stabilization)

-

Internal standard (e.g., L-Ascorbic acid-13C6)

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Subject Preparation: Healthy, non-smoking subjects are to fast overnight prior to the study.

-

Dosing: A baseline blood sample is collected, after which a 30 mg oral dose of L-[1-¹³C]ascorbic acid dissolved in water is administered.

-

Blood Sampling: Blood samples are collected into heparinized tubes at frequent intervals (e.g., 0, 15, 30, 45, 60, 90, 120, 180, and 240 minutes) post-dosing.

-

Plasma Preparation: Blood samples are immediately centrifuged at 4°C to separate plasma. The plasma is then stabilized by the addition of an equal volume of cold metaphosphoric acid.

-

Sample Preparation for GC-MS:

-

An internal standard is added to an aliquot of the stabilized plasma.

-

The sample is derivatized to form a volatile trimethylsilyl (B98337) ester of ascorbic acid.

-

-

GC-MS Analysis: The derivatized samples are injected into the GC-MS system to measure the ¹³C-isotope enrichment of plasma ascorbate (B8700270) over time.

General Protocol for Quantification by Isotope Dilution Mass Spectrometry

Objective: To accurately quantify the concentration of L-Ascorbic acid in a biological sample.

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

L-Ascorbic acid-13C-1 (as an internal standard)

-

Metaphosphoric acid or other protein precipitating agent

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

A known amount of L-Ascorbic acid-13C-1 internal standard is added to the biological sample.

-

Proteins are precipitated by adding a cold solution of metaphosphoric acid.

-

The sample is centrifuged, and the supernatant is collected.

-

-

LC-MS/MS Analysis:

-

The supernatant is injected into the LC-MS/MS system.

-

The native L-Ascorbic acid and the ¹³C-labeled internal standard are separated by liquid chromatography.

-

The separated compounds are detected by tandem mass spectrometry using multiple reaction monitoring (MRM).

-

-

Quantification: The concentration of the endogenous L-Ascorbic acid is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Data Presentation

The following table summarizes representative pharmacokinetic data from a human absorption study using L-[1-¹³C]ascorbic acid.

| Time (minutes) | Mean Plasma ¹³C-Ascorbate Enrichment (Tracer Concentration, µmol/L) |

| 0 | 0 |

| 20 | 1.5 |

| 40 | 2.8 |

| 60 | 3.5 |

| 120 | 2.5 |

| 180 | 1.8 |

| 240 | 1.2 |

Note: Data are illustrative and compiled from published studies for comparative purposes.

Visualization of Pathways and Workflows

Ascorbic Acid Biosynthesis and Degradation Pathways

The following diagram illustrates the major pathways for the biosynthesis and degradation of L-Ascorbic acid in plants. L-Ascorbic acid-13C-1 can be used to trace the flow of carbon through these interconnected pathways.

Caption: Ascorbic acid biosynthesis and degradation pathways.

Experimental Workflow for Metabolic Tracer Study

The following diagram outlines a typical experimental workflow for a metabolic study using L-Ascorbic acid-13C-1.

Caption: A typical experimental workflow for a metabolic tracer study.

Conclusion

L-Ascorbic acid-13C-1 is an indispensable tool for researchers in the fields of nutrition, medicine, and drug development. Its use as a stable isotope tracer allows for the safe and precise investigation of Vitamin C metabolism in living systems. The detailed experimental protocols and analytical methods described in this guide provide a framework for designing and conducting robust metabolic studies. The ability to trace the metabolic fate of ascorbic acid will continue to provide valuable insights into its role in health and disease, paving the way for new therapeutic strategies and nutritional recommendations.

An In-depth Technical Guide to the Synthesis and Purification of L-Ascorbic acid-13C-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for L-Ascorbic acid-13C-1, an isotopically labeled form of Vitamin C. This document details the chemical synthesis, purification protocols, and analytical methods used to produce and verify this essential compound for research and development.

Introduction

L-Ascorbic acid-13C-1 is a stable isotope-labeled version of L-ascorbic acid (Vitamin C), where the carbon atom at the C-1 position is replaced with a 13C isotope. This labeling provides a distinct mass signature, making it an invaluable tool for a variety of research applications, particularly in pharmacokinetic and metabolic studies. The ability to distinguish exogenous (labeled) from endogenous (unlabeled) ascorbic acid allows for precise tracking of its absorption, distribution, metabolism, and excretion (ADME) in biological systems.[1][2][3] It is also utilized as an internal standard in quantitative analyses by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[4]

Synthesis of L-Ascorbic acid-13C-1

The primary method for the synthesis of L-Ascorbic acid-13C-1 involves the introduction of the 13C label at the C-1 position of a five-carbon precursor. A common and effective strategy is the reaction of L-xylosone with a 13C-labeled cyanide source, such as potassium cyanide (K13CN). This method is analogous to the synthesis of 14C-labeled ascorbic acid.

Synthesis from L-Xylosone and K¹³CN

This synthetic route leverages the reactivity of the aldehydic group of L-xylosone to introduce the labeled carbon atom. The general workflow for this synthesis is outlined below.

References

- 1. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Stable isotope-labelled vitamin C as a probe for vitamin C absorption by human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological synthesis of l-ascorbic acid: the conversion of l-galactono-γ-lactone into l-ascorbic acid by plant mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

Chemical and physical properties of L-Ascorbic acid-13C-1.

An In-depth Technical Guide to L-Ascorbic acid-13C-1

Introduction

L-Ascorbic acid-1-13C is a stable, isotopically labeled form of L-Ascorbic acid (Vitamin C), where the carbon atom at the C-1 position is replaced by a 13C isotope. This labeling provides a distinct mass shift (M+1), making it an invaluable tool for a variety of research applications, particularly as a tracer in metabolic flux analysis and as an internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR).[1][2] Its chemical and biological properties are nearly identical to its unlabeled counterpart, allowing it to be used to study the absorption, distribution, metabolism, and excretion (ADME) of Vitamin C with high precision.[3][4] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its characterization, and relevant biological pathways.

Chemical and Physical Properties

The fundamental properties of L-Ascorbic acid-13C-1 are summarized below. These characteristics are critical for its application in experimental settings, ensuring accurate preparation of standards, proper storage, and effective use in analytical methodologies. The data presented is compiled from various suppliers and chemical databases.

General Properties

| Property | Value | Source(s) |

| Appearance | White to beige powder | [1] |

| Melting Point | ~193 °C (decomposes) | [1] |

| Isotopic Purity | 99 atom % 13C | [1] |

| Chemical Purity | ≥98% | [5][6] |

| Storage | Store refrigerated (+2°C to +8°C), protected from moisture and light | [5][6] |

Identifiers and Molecular Characteristics

| Property | Value | Source(s) |

| Molecular Formula | C₅¹³CH₈O₆ | [5] |

| Molecular Weight | 177.12 g/mol | [5][7] |

| Exact Mass | 177.03544281 Da | [7] |

| CAS Number | 178101-88-7 | [5][6] |

| InChI Key | CIWBSHSKHKDKBQ-HYAXHRHPSA-N | [1][7] |

| SMILES String | OC--INVALID-LINK--[C@H]1O--INVALID-LINK--C(O)=C1O | [1] |

Computed Physicochemical Properties

| Property | Value | Source(s) |

| XLogP3 | -1.6 | [7] |

| Hydrogen Bond Donors | 4 | [5] |

| Hydrogen Bond Acceptors | 6 | [5] |

| Rotatable Bonds | 2 | [5] |

| Topological Polar Surface Area | 107 Ų | [7] |

Experimental Protocols

Characterization and quantification of L-Ascorbic acid-13C-1 rely on standard analytical techniques that can differentiate based on mass or nuclear spin.[8]

Mass Spectrometry (MS) for Isotopic Enrichment and Quantification

Mass spectrometry is a primary technique for verifying the isotopic labeling and for using the compound as an internal standard.

-

Objective: To confirm the M+1 mass shift and determine the isotopic purity of L-Ascorbic acid-13C-1.

-

Instrumentation: A high-resolution mass spectrometer (e.g., LC-MS/MS, GC-MS).

-

Methodology:

-

Sample Preparation: Prepare a standard solution of L-Ascorbic acid-13C-1 (e.g., 1 mg/mL) in a suitable solvent such as deionized water or a mobile phase compatible with the chromatographic method. Unlabeled L-Ascorbic acid should be prepared as a reference standard.

-

Chromatography (Optional but Recommended): Use a suitable liquid chromatography (LC) or gas chromatography (GC) method to separate the analyte from any potential impurities before it enters the mass spectrometer.

-

Ionization: Employ a soft ionization technique, such as Electrospray Ionization (ESI), to generate molecular ions while minimizing fragmentation.

-

Mass Analysis: Acquire the mass spectrum in full scan mode. The unlabeled L-Ascorbic acid will show a molecular ion peak at m/z ≈ 176.12. L-Ascorbic acid-13C-1 will show a corresponding peak at m/z ≈ 177.12.

-

Data Interpretation: The relative intensities of the peaks at m/z 177.12 and 176.12 in the labeled sample are used to calculate the isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is used to confirm the position of the 13C label within the molecular structure.

-

Objective: To verify that the 13C isotope is located specifically at the C-1 position.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Methodology:

-

Sample Preparation: Dissolve a sufficient amount of the sample (e.g., 3-5 mg) in a deuterated solvent such as DMSO-d₆ or D₂O.[9]

-

Acquisition of 13C NMR Spectrum: Acquire a proton-decoupled 13C NMR spectrum. For L-Ascorbic acid-13C-1, the signal corresponding to the C-1 carbon will be significantly enhanced in intensity compared to the other carbon signals due to the high (99%) abundance of 13C at this position.

-

Acquisition of 1H NMR Spectrum: Acquire a standard 1H NMR spectrum. The coupling patterns of protons adjacent to the C-1 position may be altered due to the presence of the 13C nucleus (¹H-¹³C coupling), providing further structural confirmation.

-

Data Analysis: Compare the acquired spectra with reference spectra of unlabeled L-Ascorbic acid. The enhanced signal in the 13C spectrum at the chemical shift corresponding to the C-1 carbonyl carbon confirms the labeling position.

-

Visualizations

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of an isotopically labeled compound like L-Ascorbic acid-13C-1.

Caption: Workflow for the characterization of L-Ascorbic acid-13C-1.

Biological Role as an Antioxidant

L-Ascorbic acid is a potent endogenous antioxidant.[2] It functions as an electron donor to neutralize harmful reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[10]

Caption: Role of L-Ascorbic acid in neutralizing reactive oxygen species.

References

- 1. L-Ascorbic acid-1-13C Aldrich [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

- 4. nbinno.com [nbinno.com]

- 5. chemscene.com [chemscene.com]

- 6. Vitamin C (L-ascorbic acid) (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-3085-0.05 [isotope.com]

- 7. L-ascorbic acid-1-13C | C6H8O6 | CID 117064451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 9. Ascorbic Acid(50-81-7) 13C NMR spectrum [chemicalbook.com]

- 10. medchemexpress.com [medchemexpress.com]

The Unseen Difference: A Technical Guide to L-Ascorbic Acid-13C-1 and its Unlabeled Counterpart

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research and drug development, the ability to trace and quantify molecules with precision is paramount. While chemically identical in reactivity, L-Ascorbic acid-13C-1 and unlabeled L-ascorbic acid offer researchers a critical distinction: the presence of a stable isotope label. This technical guide delves into the core differences between these two compounds, providing an in-depth analysis of their properties, applications, and the experimental methodologies that leverage their unique characteristics.

Core Distinctions: A Comparative Overview

The fundamental difference between L-Ascorbic acid-13C-1 and unlabeled ascorbic acid lies in the isotopic composition of one of its carbon atoms. In L-Ascorbic acid-13C-1, the carbon atom at the C1 position is a heavy isotope of carbon, ¹³C, instead of the more abundant ¹²C isotope. This seemingly minor alteration has profound implications for its utility in scientific research, primarily by conferring a unique mass signature that allows it to be distinguished from its endogenous, unlabeled counterpart.

From a chemical and biological standpoint, the isotopic labeling does not significantly alter the compound's reactivity or its role as an essential antioxidant and enzymatic cofactor. Both forms exhibit the same biological activity.[1] However, the increased mass of L-Ascorbic acid-13C-1 makes it an invaluable tool for tracer studies in metabolomics and pharmacokinetic analyses.[2]

Quantitative Data Summary

For ease of comparison, the key quantitative properties of both molecules are summarized below.

| Property | L-Ascorbic Acid (Unlabeled) | L-Ascorbic acid-13C-1 | Data Source(s) |

| Molecular Formula | C₆H₈O₆ | ¹³CC₅H₈O₆ | [3][4] |

| Molecular Weight | 176.12 g/mol | 177.12 g/mol | [3][5] |

| Isotopic Purity | Natural abundance (~1.1% ¹³C) | Typically ≥98-99% ¹³C at the C1 position | [6][7] |

| CAS Number | 50-81-7 | 178101-88-7 | [4] |

Applications in Research: Tracing the Path of Vitamin C

The primary application of L-Ascorbic acid-13C-1 is as a stable isotope tracer to elucidate the metabolic fate of vitamin C in biological systems. This allows researchers to track its absorption, distribution, metabolism, and excretion (ADME) with high specificity and sensitivity.

Key research applications include:

-

Metabolic Flux Analysis: By introducing ¹³C-labeled ascorbic acid, scientists can trace the incorporation of the labeled carbon into various downstream metabolites, providing insights into metabolic pathways and their kinetics.[8]

-

Pharmacokinetic Studies: L-Ascorbic acid-13C-1 is used to accurately measure the absorption and bioavailability of vitamin C supplements and formulations.[6][7]

-

Redox Status Imaging: Hyperpolarized [1-¹³C]-ascorbic acid is being explored as a non-invasive imaging agent to probe the redox state of tumors in vivo.[9][10][11]

-

Transport and Cycling Studies: The labeled form enables detailed investigation of vitamin C transport across cell membranes and its redox cycling between ascorbic acid and dehydroascorbic acid.[12]

Experimental Protocols: Methodologies for Isotopic Analysis

The differentiation between L-Ascorbic acid-13C-1 and its unlabeled form necessitates the use of analytical techniques that are sensitive to mass differences. The two primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C-NMR is a powerful, non-invasive technique used to determine the position of the ¹³C label within the ascorbic acid molecule and to track its metabolic conversion.[13]

Experimental Protocol for in vitro ¹³C-NMR of Ascorbic Acid Metabolism:

-

Sample Preparation: Prepare a suspension of the biological system of interest (e.g., human erythrocytes) in a suitable buffer.[14]

-

Pre-incubation: Incubate the cell suspension at 37°C to allow for temperature equilibration.[14]

-

Addition of Labeled Compound: Introduce a known concentration of L-Ascorbic acid-13C-1 to the cell suspension.[14]

-

NMR Data Acquisition: Immediately place the sample in a high-field NMR spectrometer (e.g., 9.4 T) equipped with a ¹³C probe.[10][14] Acquire sequential ¹³C-NMR spectra over time to monitor the changes in the resonance signals of the labeled carbon.[14]

-

Data Analysis: Process the NMR spectra to identify and quantify the signals corresponding to intracellular and extracellular L-Ascorbic acid-13C-1 and any ¹³C-labeled metabolites.[12] The chemical shift difference between the labeled substrate and its products allows for their distinct identification.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique used to measure the isotopic enrichment of ascorbic acid in biological samples, such as plasma.[6][7]

Experimental Protocol for GC-MS Analysis of Ascorbic Acid Absorption:

-

Sample Collection: Collect blood samples from subjects at various time points following the oral administration of a known dose of L-Ascorbic acid-13C-1.[6]

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Derivatization: Convert the ascorbic acid in the plasma samples to a volatile derivative (e.g., trimethylsilyl (B98337) ester) to make it suitable for gas chromatography.[6][7]

-

GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The gas chromatograph separates the ascorbic acid derivative from other components in the plasma. The mass spectrometer then detects the molecular ions of both the unlabeled (m/z) and the ¹³C-labeled (m/z+1) ascorbic acid.

-

Data Analysis: Calculate the ratio of the labeled to unlabeled ascorbic acid to determine the isotopic enrichment in the plasma over time. This data is used to construct pharmacokinetic curves and assess absorption rates.[6]

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate key pathways and workflows.

Caption: Redox cycling of L-ascorbic acid.

Caption: Workflow for a human absorption study using GC-MS.

Conclusion

The distinction between L-Ascorbic acid-13C-1 and unlabeled ascorbic acid is a clear example of how subtle atomic-level modifications can create powerful tools for scientific inquiry. For researchers in the life sciences, understanding and applying the principles of stable isotope labeling with compounds like L-Ascorbic acid-13C-1 is essential for advancing our knowledge of metabolism, nutrition, and disease. The ability to precisely track and quantify this vital nutrient provides unparalleled insights that would be unattainable with its unlabeled counterpart alone.

References

- 1. Ascorbic Acid vs. L-Ascorbic Acid: What’s the Difference and Why It Matters in Formulation [elchemy.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. L-ascorbic acid-1-13C | C6H8O6 | CID 117064451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Vitamin C (L-ascorbic acid) (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-3085-0.5 [isotope.com]

- 5. Ascorbic Acid(50-81-7) 13C NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 9. Hyperpolarized [1-13C]-Ascorbic and Dehydroascorbic Acid: Vitamin C as a Probe for Imaging Redox Status in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Hyperpolarized [1-13C]-ascorbic and dehydroascorbic acid: vitamin C as a probe for imaging redox status in vivo. | Sigma-Aldrich [sigmaaldrich.com]

- 12. 13C NMR studies of vitamin C transport and its redox cycling in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

L-Ascorbic Acid-13C-1: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the stability and optimal storage conditions for L-Ascorbic acid-13C-1. Understanding these parameters is critical for ensuring the integrity and accuracy of research data, particularly in tracer studies and as an internal standard in quantitative analyses. While specific stability data for the isotopically labeled form is not extensively published, the stability of L-Ascorbic acid-13C-1 is considered to be comparable to that of unlabeled L-Ascorbic acid due to the nature of the isotopic substitution.

Core Stability Profile and Storage Recommendations

L-Ascorbic acid-13C-1, like its unlabeled counterpart, is susceptible to degradation through both oxidative and non-oxidative pathways. The primary factors influencing its stability are temperature, light, pH, and the presence of oxygen and metal ions.

Recommended Storage Conditions:

To ensure the long-term stability and preserve the isotopic enrichment of L-Ascorbic acid-13C-1, the following storage conditions are recommended:

| Parameter | Recommended Condition | Rationale |

| Temperature | Refrigerated (2°C to 8°C) or frozen (-20°C) | Minimizes the rate of thermal degradation. |

| Light | Protect from light (store in amber vials or in the dark) | Prevents photo-oxidation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) and in tightly sealed containers | Minimizes exposure to oxygen, a key driver of oxidative degradation. |

| Moisture | Keep in a dry environment | Moisture can accelerate degradation pathways. |

For short-term storage, such as during shipping, room temperature is generally acceptable. However, for long-term storage, adherence to the recommended refrigerated or frozen conditions is crucial.

Quantitative Stability Data (Derived from L-Ascorbic Acid Studies)

The following tables summarize the degradation kinetics of L-ascorbic acid under various conditions. This data serves as a strong proxy for the expected stability of L-Ascorbic acid-13C-1.

Table 1: Effect of Temperature on L-Ascorbic Acid Degradation in Aqueous Solution

| Temperature (°C) | pH | Degradation Rate Constant (k) | Reference |

| 25 | 7.0 | Varies based on oxygen content | [1](--INVALID-LINK--) |

| 35 | 7.0 | Increased degradation compared to 25°C | [1](--INVALID-LINK--) |

| 50 | 4.0 | First-order degradation observed | [1](--INVALID-LINK--) |

| 100 | Acidic | Significant degradation to furfural (B47365) and other products | [2](--INVALID-LINK--) |

Table 2: Effect of pH on L-Ascorbic Acid Degradation in Aqueous Solution

| pH | Condition | Key Observations | Reference |

| < 4.0 | Aerobic & Anaerobic | Relatively stable. Under anaerobic conditions, degradation to furfural is favored. | [2](--INVALID-LINK--) |

| 4.0 - 6.0 | Aerobic | Increased rate of oxidative degradation. | [1](--INVALID-LINK--) |

| > 6.0 | Aerobic | Rapid oxidation occurs. | [1](--INVALID-LINK--) |

Degradation Pathways

L-Ascorbic acid-13C-1 degradation proceeds through two primary pathways: aerobic (oxidative) and anaerobic. The ¹³C label at the C1 position can be traced through these pathways to elucidate metabolic fates.

Experimental Protocols for Stability Testing

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended for assessing the stability of L-Ascorbic acid-13C-1. This method should be able to separate the intact molecule from its degradation products.

Protocol: Stability-Indicating HPLC-UV Method

-

Preparation of Standard and Sample Solutions:

-

Prepare a stock solution of L-Ascorbic acid-13C-1 in a suitable solvent, such as degassed, deionized water or a buffer with a pH below 4.0.

-

Prepare working standards by diluting the stock solution to a known concentration range.

-

For stability samples, dissolve the compound in the test medium (e.g., buffer at a specific pH, formulation excipients) at a known concentration.

-

-

HPLC System and Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A common mobile phase is a mixture of an acidic buffer (e.g., 0.1% metaphosphoric acid or potassium dihydrogen phosphate (B84403) buffer at pH ~2.5-3.0) and an organic modifier like methanol (B129727) or acetonitrile.[3]

-

Flow Rate: Typically 0.8 - 1.2 mL/min.

-

Detection: UV detection at approximately 245-254 nm.

-

Temperature: Ambient or controlled room temperature.

-

-

Forced Degradation Studies:

-

To validate the stability-indicating nature of the method, perform forced degradation studies.

-

Acid/Base Hydrolysis: Expose the sample to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.

-

Oxidation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Stress: Expose the sample to elevated temperatures (e.g., 60-80°C).

-

Photostability: Expose the sample to UV light.

-

Analyze the stressed samples by HPLC to ensure that the degradation products are resolved from the parent peak.

-

-

Stability Study Execution:

-

Store aliquots of the sample solution under the desired storage conditions (e.g., different temperatures, light/dark).

-

At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw a sample and analyze it by the validated HPLC method.

-

Quantify the amount of L-Ascorbic acid-13C-1 remaining and identify and quantify any major degradation products.

-

References

- 1. Radiolabelling of ascorbic acid: a new clue to clarify its action as an anticancer agent? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Validation of HPLC stability-indicating method for Vitamin C in semisolid pharmaceutical/cosmetic preparations with glutathione and sodium metabisulfite, as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of L-Ascorbic Acid-1-¹³C as a Tracer in Elucidating Vitamin C Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ascorbic acid (vitamin C) is an essential micronutrient for humans, playing a critical role as an antioxidant and a cofactor in numerous enzymatic reactions. Understanding its complex metabolism, including absorption, distribution, and turnover, is vital for establishing dietary recommendations and for its therapeutic applications. The use of stable isotope-labeled tracers, particularly L-Ascorbic acid-1-¹³C, has emerged as a powerful tool to distinguish exogenous (newly absorbed) vitamin C from the endogenous body pool. This technical guide provides an in-depth overview of the application of L-Ascorbic acid-1-¹³C in metabolic studies, detailing experimental protocols, presenting quantitative data, and visualizing key pathways to facilitate a comprehensive understanding for researchers in the field.

Stable isotopes like ¹³C are non-radioactive and safe for human studies, offering a distinct advantage over radiotracers.[1][2] By labeling the C1 position of ascorbic acid, researchers can accurately track its metabolic fate using sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS).[1][2]

Vitamin C Transport and Metabolism

The metabolism of vitamin C involves a series of transport and enzymatic conversion steps. Ascorbic acid is absorbed in the intestine and taken up by cells primarily through Sodium-Dependent Vitamin C Transporters (SVCTs). The oxidized form, dehydroascorbic acid (DHA), can be transported via glucose transporters (GLUTs) and is then intracellularly reduced back to ascorbic acid.

Below is a diagram illustrating the key pathways in vitamin C transport and initial metabolism.

Experimental Protocols

The successful use of L-Ascorbic acid-1-¹³C as a tracer hinges on meticulously designed and executed experimental protocols. Below are detailed methodologies for a typical human study investigating vitamin C absorption and pharmacokinetics.

Human Study Protocol for Oral Administration of L-Ascorbic acid-1-¹³C

This protocol is synthesized from methodologies reported in peer-reviewed studies, primarily from the work of Bates et al.[1][2]

1. Subject Recruitment and Preparation:

-

Recruit healthy, non-smoking volunteers.

-

Screen for exclusion criteria, including use of high-dose vitamin C supplements, and bleeding or clotting disorders.[1]

-

Instruct subjects to avoid vitamin C-rich foods and supplements for a specified period before the study.

2. Tracer Administration:

-

Prepare a solution of L-[1-¹³C]ascorbic acid (e.g., 30 mg) in deionized water immediately before administration.[1][2]

-

Administer the tracer solution orally to fasting subjects.

-

Record the exact time of administration.

3. Blood Sample Collection:

-

Collect baseline (pre-dose) blood samples.

-

Collect subsequent blood samples at frequent intervals for the first hour (e.g., 0, 10, 20, 30, 40, 50, 60 minutes) and then hourly for the next few hours (e.g., 2, 3, 4 hours).[1][2]

-

Collect blood in heparinized tubes.

4. Sample Processing and Storage:

-

Immediately after collection, centrifuge the blood samples to separate plasma.

-

Stabilize the plasma by adding a solution of metaphosphoric acid to prevent ascorbic acid degradation.

-

Store the stabilized plasma samples at -80°C until analysis.

Analytical Methodology: GC-MS Analysis of ¹³C-Ascorbic Acid

The quantification of ¹³C-labeled and unlabeled ascorbic acid in plasma is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

1. Sample Preparation and Derivatization:

-

Thaw frozen plasma samples.

-

Perform a protein precipitation step using an acid like metaphosphoric acid.

-

Convert the ascorbic acid to a volatile derivative, commonly a trimethylsilyl (B98337) (TMS) ester, to make it suitable for GC analysis.[1][2]

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Use a GC system equipped with a capillary column suitable for separating the derivatized ascorbic acid.

-

Mass Spectrometer: A mass spectrometer capable of monitoring specific ions is required.

-

Injection: Inject a small volume of the derivatized sample into the GC inlet.

-

Temperature Program: Employ a temperature gradient to ensure optimal separation of the analyte from other plasma components.

-

Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the molecular ions corresponding to unlabeled and ¹³C-labeled ascorbic acid derivatives.

3. Data Analysis:

-

Calculate the ratio of the peak areas of the ¹³C-labeled and unlabeled ascorbic acid ions to determine the ¹³C-enrichment in the plasma at each time point.[1][2]

-

Use the enrichment data to calculate the concentration of the tracer and its pharmacokinetic parameters.

The following diagram outlines the general workflow for a tracer study using L-Ascorbic acid-1-¹³C.

Quantitative Data Presentation

The use of L-Ascorbic acid-1-¹³C allows for the precise quantification of various pharmacokinetic parameters. The following tables summarize key data from studies utilizing this tracer, as well as relevant data from general vitamin C pharmacokinetic studies for comparison.

Table 1: Pharmacokinetic Parameters of Orally Administered L-[1-¹³C]Ascorbic Acid in Humans

| Parameter | Value | Study Population | Notes | Reference |

| Time to Peak Plasma Enrichment (Tmax) | 25-50 minutes | 15 healthy, non-smoking adults | Following a 30 mg oral dose. | [1][2] |

| Effect of Co-ingestion | No significant change with iron fumarate | 8 healthy adults | 30 mg tracer with 100 mg ferrous fumarate. | [1][2] |

| Effect of Co-ingestion | Attenuated absorption with grape juice | 7 healthy adults | 30 mg tracer with red grape juice. | [1][2] |

Note: Comprehensive pharmacokinetic parameters such as half-life, bioavailability, and clearance specifically for L-[1-¹³C]ascorbic acid are not extensively reported in the currently available literature. The data below is from studies on unlabeled ascorbic acid but provides valuable context.

Table 2: General Pharmacokinetic Parameters of Oral Vitamin C in Humans (Unlabeled)

| Parameter | Value | Study Conditions | Reference |

| Bioavailability | ~100% at 30-180 mg/day | Healthy adults | Decreases with increasing doses. |

| Half-life (plasma) | Varies with plasma concentration | Healthy adults | Longer at lower concentrations. |

| Renal Excretion | Minimal at intakes <100 mg/day | Healthy volunteers | Increases significantly at doses >500 mg. |

Table 3: Tissue Distribution of Vitamin C

While specific quantitative data on the tissue distribution of L-Ascorbic acid-1-¹³C in humans is limited, animal studies and general knowledge of vitamin C physiology indicate a differential distribution.

| Tissue | Relative Concentration | Notes | Reference |

| Adrenal Glands | Very High | High metabolic activity and hormone synthesis. | [3][4] |

| Brain | Very High | Protected from deficiency; essential for neuronal function. | [3][4] |

| Liver | High | Site of vitamin C synthesis in many animals and key metabolic organ. | [5] |

| Leukocytes | High | Reflects body stores and immune function. | [6] |

| Muscle | Low | Lower concentration compared to metabolically active tissues. | [7] |

Note: The references for tissue distribution are based on studies that may not have used ¹³C-labeled ascorbic acid but provide the best available information on the relative distribution of vitamin C in the body.

Conclusion

L-Ascorbic acid-1-¹³C is an invaluable tracer for accurately studying the absorption, distribution, and metabolism of vitamin C in humans. Its stability and safety profile make it superior to radioisotopes for clinical research. The detailed protocols and data presented in this guide provide a framework for researchers and drug development professionals to design and interpret studies aimed at understanding the intricate role of vitamin C in health and disease. Future research should focus on generating more comprehensive pharmacokinetic data and quantitative tissue distribution information using ¹³C-labeled ascorbic acid to further refine our understanding of its metabolism and inform clinical applications.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Distribution of vitamin C is tissue specific with early saturation of the brain and adrenal glands following differential oral dose regimens in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Ascorbic acid, a vitamin, is observed by in vivo 13C nuclear magnetic resonance spectroscopy of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vitamin C pharmacokinetics in healthy volunteers: evidence for a recommended dietary allowance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Pharmacokinetics of Vitamin C - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Cellular Dynamics: An In-depth Guide to Isotopic Labeling in Research

A comprehensive technical guide for researchers, scientists, and drug development professionals on the principles, applications, and methodologies of isotopic labeling.

Isotopic labeling is a powerful and indispensable technique in modern scientific research, enabling the precise tracking and quantification of molecules within complex biological systems. By replacing specific atoms in a molecule with their heavier, non-radioactive (stable) or radioactive isotopes, researchers can trace the journey of these molecules through metabolic pathways, protein interactions, and pharmacokinetic processes. This guide provides a deep dive into the core principles of isotopic labeling, its critical role in research and drug development, detailed experimental protocols, and the visualization of complex biological data.

Core Principles of Isotopic Labeling

Isotopic labeling hinges on the principle that isotopes of an element, while differing in neutron number and therefore mass, are chemically identical to their more abundant counterparts.[1] This chemical equivalence ensures that labeled molecules behave almost identically to their unlabeled forms in biological processes.[2] The key distinction lies in their physical properties—mass or radioactivity—which allows them to be detected and quantified by specialized analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][3]

The most commonly used stable isotopes in biological research include deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O).[4] Radioactive isotopes like tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), and sulfur-35 (B81441) (³⁵S) are also employed, particularly for their high sensitivity in detection.[2]

The Importance of Isotopic Labeling in Research and Drug Development

The applications of isotopic labeling are vast and have revolutionized our understanding of biological systems. For researchers and scientists, it provides unparalleled insights into:

-

Metabolic Flux Analysis: Isotopic labeling is the gold standard for quantifying the rates (fluxes) of metabolic reactions within a cell, providing a detailed picture of cellular physiology in normal and diseased states.[5][6]

-

Quantitative Proteomics: Techniques utilizing stable isotope labeling allow for the precise relative and absolute quantification of thousands of proteins in a sample, crucial for understanding cellular processes, identifying disease biomarkers, and elucidating drug mechanisms of action.[7][8]

-

Protein-Protein Interactions: Isotopic labeling helps to distinguish true interaction partners from non-specific background proteins in co-immunoprecipitation experiments.[9]

-

Pharmacokinetics and Drug Metabolism: In drug development, isotopic labeling is essential for absorption, distribution, metabolism, and excretion (ADME) studies.[10][11] It allows for the tracing of a drug's fate in the body, the identification of its metabolites, and the determination of its pharmacokinetic profile.[12][13] Deuteration, the replacement of hydrogen with deuterium, can strategically alter a drug's metabolic rate, potentially improving its pharmacokinetic properties and reducing toxicity.[14][15]

Key Isotopic Labeling Techniques and Quantitative Data

Several isotopic labeling strategies have been developed, each with specific advantages and applications. The choice of technique depends on the biological question, the sample type, and the available instrumentation.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a metabolic labeling technique where cells are cultured in media containing either normal ("light") or heavy isotope-labeled essential amino acids (e.g., ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine).[16][17] Over several cell divisions, the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population. The "light" and "heavy" cell populations can then be subjected to different experimental conditions, combined, and analyzed in a single mass spectrometry run. The relative abundance of proteins between the two conditions is determined by comparing the signal intensities of the light and heavy peptide pairs.[18]

Table 1: Representative Quantitative Data from a SILAC Experiment

This table illustrates typical output from a SILAC experiment comparing protein abundance in treated vs. control cells. The SILAC ratio (Heavy/Light) indicates the change in protein expression.

| Protein ID | Gene Name | Protein Name | SILAC Ratio (H/L) | Regulation |

| P06733 | EGFR | Epidermal growth factor receptor | 2.5 | Upregulated |

| P62258 | ACTB | Actin, cytoplasmic 1 | 1.0 | Unchanged |

| P04637 | TP53 | Cellular tumor antigen p53 | 0.4 | Downregulated |

| Q06609 | HSP90AA1 | Heat shock protein HSP 90-alpha | 1.1 | Unchanged |

| P10809 | ITGAV | Integrin alpha-V | 3.1 | Upregulated |

Note: This is illustrative data. Actual SILAC experiments can quantify thousands of proteins.[19]

Isobaric Labeling: iTRAQ and TMT

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT) are chemical labeling methods that tag peptides in vitro.[20][21] These reagents consist of a reporter group, a balancer group, and a peptide-reactive group. While the overall mass of the tags is identical (isobaric), fragmentation during tandem mass spectrometry (MS/MS) releases reporter ions of different masses, which are then used for quantification.[22] This allows for the multiplexing of several samples (up to 8 for iTRAQ and 18 for TMT) in a single experiment, increasing throughput.[22][23]

Table 2: Comparison of Key Features of SILAC, iTRAQ, and TMT

| Feature | SILAC | iTRAQ | TMT |

| Labeling Strategy | Metabolic (in vivo) | Chemical (in vitro) | Chemical (in vitro) |

| Multiplexing Capacity | Typically 2-3 samples | 4-plex or 8-plex | Up to 18-plex |

| Sample Types | Cell culture, model organisms | Any protein sample | Any protein sample |

| Quantification Level | MS1 | MS2 | MS2 |

| Advantages | High accuracy, low experimental variability | High throughput, applicable to all sample types | Highest throughput, applicable to all sample types |

| Disadvantages | Limited to metabolically active systems, lower throughput | Potential for ratio distortion, more complex workflow | Potential for ratio distortion, more complex workflow |

Deuterated Drugs in Pharmacokinetic Studies

Deuteration of a drug molecule can significantly alter its metabolic profile due to the kinetic isotope effect, where the C-D bond is stronger than the C-H bond, slowing down metabolic cleavage.[24] This can lead to a longer half-life, increased exposure, and potentially a better safety profile by reducing the formation of toxic metabolites.[15][25]

Table 3: Pharmacokinetic Parameters of Methadone vs. d₉-Methadone

This table presents a comparison of the pharmacokinetic parameters of d₉-methadone and its non-deuterated counterpart in male CD-1 mice following intravenous administration, demonstrating the impact of deuteration.[26]

| Parameter | Methadone | d₉-Methadone | Fold Change |

| AUC (Area Under the Curve) (ng·h/mL) | 2,100 ± 500 | 12,000 ± 2,000 | 5.7 |

| Cmax (Maximum Concentration) (ng/mL) | 1,100 ± 200 | 4,800 ± 900 | 4.4 |

| Clearance (L/h/kg) | 4.7 ± 0.8 | 0.9 ± 0.3 | 0.19 |

| Half-life (t½) (h) | 1.9 ± 0.4 | 8.5 ± 2.1 | 4.5 |

Data adapted from: Gjyrezi, A., et al. (2018). Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone.[26]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of isotopic labeling experiments. Below are outlines of key experimental protocols.

Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Objective: To quantitatively compare the proteomes of two or more cell populations under different conditions.[16]

Methodology:

-

Cell Culture and Adaptation:

-

Culture two populations of cells in parallel. One population is grown in standard "light" medium, while the other is grown in "heavy" medium supplemented with stable isotope-labeled essential amino acids (e.g., ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine).[17]

-

Subculture the cells in their respective media for at least five to six cell divisions to ensure complete incorporation of the heavy amino acids into the proteome of the "heavy" cell population.[17]

-

Verify complete labeling by mass spectrometry analysis of a small aliquot of the "heavy" cell lysate.[16]

-

-

Experimental Treatment:

-

Once complete labeling is confirmed, subject the two cell populations to their respective experimental conditions (e.g., drug treatment vs. vehicle control).

-

-

Sample Pooling and Protein Extraction:

-

Harvest the cells and combine the "light" and "heavy" populations in a 1:1 ratio based on cell count or total protein amount.[11]

-

Lyse the combined cell pellet to extract the proteins.

-

-

Protein Digestion:

-

Reduce and alkylate the protein mixture.

-

Digest the proteins into peptides using an enzyme such as trypsin.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Use specialized software (e.g., MaxQuant) to identify the proteins and quantify the relative abundance of each protein by calculating the ratio of the signal intensities of the heavy and light peptide pairs.[18]

-

Protocol 2: Isobaric Labeling using iTRAQ or TMT

Objective: To simultaneously identify and quantify proteins from multiple samples.[20]

Methodology:

-

Protein Extraction and Digestion:

-

Extract proteins from each individual sample (up to 8 for iTRAQ, up to 18 for TMT).

-

Quantify the protein concentration in each sample.

-

Take an equal amount of protein from each sample and perform in-solution reduction, alkylation, and tryptic digestion.[13]

-

-

Peptide Labeling:

-

Label the peptide digests from each sample with a different isobaric tag according to the manufacturer's protocol.[22]

-

-

Sample Pooling and Fractionation:

-

LC-MS/MS Analysis:

-

Analyze each fraction by LC-MS/MS. During MS/MS fragmentation, the reporter ions are released, and their intensities are measured.

-

-

Data Analysis:

-

Use proteomics software to identify the peptides and proteins.

-

The relative abundance of a given peptide (and thus protein) across the different samples is determined by the relative intensities of the corresponding reporter ions.[27]

-

Protocol 3: ¹³C-Metabolic Flux Analysis (¹³C-MFA)

Objective: To trace the flow of carbon through metabolic pathways and quantify reaction rates.[4]

Methodology:

-

Experimental Design:

-

Define the biological question and select the appropriate cell line and culture conditions.

-

Choose a ¹³C-labeled tracer substrate (e.g., [U-¹³C]-glucose, [1,2-¹³C]-glucose) that will provide the most information about the pathways of interest.[28]

-

-

Isotopic Labeling Experiment:

-

Culture cells in a medium containing the ¹³C-labeled tracer for a duration sufficient to reach isotopic steady state.[4]

-

Measure the rates of substrate uptake and product secretion (extracellular fluxes).

-

-

Metabolite Extraction and Derivatization:

-

Rapidly quench metabolism and extract intracellular metabolites.

-

For analysis by gas chromatography-mass spectrometry (GC-MS), derivatize the metabolites to make them volatile.

-

-

Mass Spectrometry Analysis:

-

Analyze the derivatized metabolites by GC-MS or the underivatized metabolites by liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopomer distributions (the relative abundances of molecules with different numbers of ¹³C atoms).

-

-

Data Analysis and Flux Calculation:

-

Correct the raw mass spectrometry data for the natural abundance of ¹³C.

-

Use computational models and algorithms (e.g., INCA, Metran) to calculate the metabolic fluxes that best explain the observed mass isotopomer distributions and extracellular flux rates.[28]

-

Visualizing Isotopic Labeling Workflows and Signaling Pathways

Diagrams are essential for understanding the complex workflows and biological pathways investigated using isotopic labeling.

References

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. nautilus.bio [nautilus.bio]

- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. google.com [google.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. SILAC Quantitation | UT Southwestern Proteomics Core [proteomics.swmed.edu]

- 12. researchgate.net [researchgate.net]

- 13. Omics Technologies - The Leader in Omics Services [proteomics.omicstech.com]

- 14. researchgate.net [researchgate.net]

- 15. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 16. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 19. SILAC-based quantitative proteomics using mass spectrometry quantifies endoplasmic reticulum stress in whole HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 21. medium.com [medium.com]

- 22. Relative Quantification: iTRAQ & TMT [bpmsf.ucsd.edu]

- 23. iTRAQ™ and TMT™ quantification [proteome-factory.com]

- 24. Deuterated drug - Wikipedia [en.wikipedia.org]

- 25. bioscientia.de [bioscientia.de]

- 26. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 27. youtube.com [youtube.com]

- 28. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

Technical Guide: Safety and Handling of L-Ascorbic Acid-13C-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and experimental applications of L-Ascorbic acid-13C-1. The information is intended to ensure safe laboratory practices and effective experimental design when utilizing this stable isotope-labeled compound.

Chemical and Physical Properties

L-Ascorbic acid-13C-1 is a stable isotope-labeled form of L-Ascorbic acid (Vitamin C), where one carbon atom at the C-1 position is replaced with a ¹³C isotope. This labeling makes it an ideal internal standard for mass spectrometry-based quantification of ascorbic acid in various biological and pharmaceutical matrices.

| Property | Value | Reference |

| Chemical Formula | C₅¹³CH₈O₆ | [1] |

| Molecular Weight | ~177.12 g/mol | [1] |

| CAS Number | 178101-89-8 | [1] |

| Appearance | White to off-white solid/powder | [No specific citation] |

| Melting Point | Approximately 190-194 °C (decomposes) | [No specific citation] |

| Solubility | Freely soluble in water | [2] |

| Storage | Store at 2-8°C, protected from light and moisture. | [No specific citation] |

Safety and Handling Precautions

According to available Safety Data Sheets (SDS), L-Ascorbic acid-13C-1 is not classified as a hazardous substance. However, standard laboratory safety practices should always be observed.

Personal Protective Equipment (PPE)

| PPE | Recommendation |

| Eye Protection | Safety glasses or goggles are recommended. |

| Hand Protection | Wear appropriate chemical-resistant gloves. |

| Body Protection | A standard laboratory coat should be worn. |

| Respiratory Protection | Not typically required under normal handling conditions. If generating dust, a NIOSH-approved respirator may be appropriate. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |

| Skin Contact | Wash the affected area with soap and water. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek medical advice if feeling unwell. |

Fire-Fighting and Spill Response

-

Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Spill Cleanup : For small spills, use appropriate tools to collect the solid material into a waste container. Clean the affected area with water. For larger spills, prevent the material from entering drains and use a shovel to transfer it to a suitable container for disposal.

Experimental Protocols

L-Ascorbic acid-13C-1 is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of L-Ascorbic acid.

Quantification of L-Ascorbic Acid in Biological Samples using LC-MS/MS with ¹³C-Labeled Internal Standard

This protocol outlines a general procedure for the analysis of ascorbic acid in plasma.

3.1.1 Materials and Reagents

-

L-Ascorbic acid-13C-1 (Internal Standard)

-

L-Ascorbic acid (for calibration curve)

-

Metaphosphoric acid (MPA)

-

Acetonitrile (ACN)

-

Formic acid

-

EDTA

-

Ultrapure water

-

Biological plasma samples

3.1.2 Sample Preparation

-

Thawing : Thaw frozen plasma samples on ice.

-

Precipitation : To 100 µL of plasma, add 400 µL of a cold 6% MPA solution. This step acidifies the sample to stabilize the ascorbic acid and precipitates proteins.

-

Internal Standard Spiking : Add a known concentration of L-Ascorbic acid-13C-1 solution to the sample.

-

Vortexing and Centrifugation : Vortex the mixture thoroughly for 1 minute. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection : Carefully collect the supernatant for LC-MS/MS analysis.

3.1.3 LC-MS/MS Operating Conditions

-

LC Column : A reverse-phase C18 column is commonly used.

-

Mobile Phase A : Water with 0.1% formic acid.

-

Mobile Phase B : Acetonitrile with 0.1% formic acid.

-

Gradient : A gradient elution is typically employed to separate ascorbic acid from other matrix components.

-

Ionization Mode : Electrospray ionization (ESI) in negative mode is often used.

-

MS/MS Detection : Monitor the specific precursor-to-product ion transitions for both unlabeled L-Ascorbic acid and the L-Ascorbic acid-13C-1 internal standard.

Signaling Pathways and Experimental Workflows

L-Ascorbic Acid Biosynthesis Pathway in Plants

L-Ascorbic acid is synthesized in plants through several pathways, with the L-galactose pathway being a major route.

Caption: L-Ascorbic Acid Biosynthesis via the L-Galactose Pathway in Plants.

Role of L-Ascorbic Acid in HIF-1α Regulation

L-Ascorbic acid is a cofactor for HIF prolyl hydroxylases (PHDs), which play a key role in the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α).

Caption: Regulation of HIF-1α by L-Ascorbic Acid under Normoxic and Hypoxic Conditions.

Experimental Workflow for Metabolomics using ¹³C-Labeled Internal Standards

This workflow illustrates the general steps involved in a metabolomics experiment utilizing a ¹³C-labeled internal standard like L-Ascorbic acid-13C-1.

Caption: General Workflow for Metabolomics Quantification using a ¹³C-Labeled Internal Standard.

References

Methodological & Application

Application Note: Quantification of L-Ascorbic Acid-13C-1 in Biological Samples using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Ascorbic acid (Vitamin C) is a vital water-soluble antioxidant involved in numerous physiological processes.[1][2][3] Accurate quantification in biological matrices is crucial for clinical research, nutritional studies, and drug development. This application note details a robust and sensitive method for the quantification of L-ascorbic acid in biological samples, such as plasma and serum, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, L-Ascorbic acid-13C-1, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[4]

Principle of the Method

This method employs a simple protein precipitation step to extract L-ascorbic acid and the internal standard from the biological matrix. The separation of L-ascorbic acid from other endogenous components is achieved using reverse-phase liquid chromatography. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the negative ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

Experimental Protocols

Materials and Reagents

-

L-Ascorbic acid standard

-

L-Ascorbic acid-13C-1 (Internal Standard)

-

Metaphosphoric acid (MPA) or Trichloroacetic acid (TCA)

-

LC-MS grade acetonitrile, methanol, and water

-

LC-MS grade formic acid

-

Biological matrix (e.g., human plasma, serum)

Standard Solution and Internal Standard Preparation

-

L-Ascorbic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve L-ascorbic acid in a solution of 5% metaphosphoric acid in water.

-

L-Ascorbic Acid-13C-1 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Ascorbic acid-13C-1 in 5% metaphosphoric acid in water.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the L-Ascorbic acid stock solution with the biological matrix extract.

-

Working Internal Standard Solution: Dilute the IS stock solution with 5% metaphosphoric acid to a final concentration of 1 µg/mL.

Sample Preparation

-

Thaw biological samples (e.g., plasma, serum) on ice.

-

To 100 µL of sample, calibrator, or quality control sample in a microcentrifuge tube, add 20 µL of the working internal standard solution.

-

Add 300 µL of ice-cold 10% (w/v) metaphosphoric acid or trichloroacetic acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

| Parameter | Condition |

| LC System | UHPLC system |

| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 30°C |

| Gradient | 0-0.5 min: 2% B; 0.5-2.5 min: 2-98% B; 2.5-3.5 min: 98% B; 3.5-3.6 min: 98-2% B; 3.6-5.0 min: 2% B |

Mass Spectrometry:

| Parameter | Condition |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Negative Electrospray Ionization (ESI) |

| Capillary Voltage | 3.0 kV |

| Source Temp. | 130°C |

| Desolvation Temp. | 550°C |

| Gas Flow | 8 L/min |

| Nebulizer | 35 psi |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| L-Ascorbic acid | 175.0 | 115.0 | 100 |

| L-Ascorbic acid-13C-1 (IS) | 176.0 | 116.0 | 100 |

Data Presentation

The following table summarizes typical quantitative performance data for the analysis of L-ascorbic acid using LC-MS/MS.

| Parameter | Result | Reference |

| Linearity (r²) | > 0.99 | [5][6] |

| Limit of Detection (LOD) | 0.3 - 1.5 µg/L | [5][7] |

| Limit of Quantification (LOQ) | 1.0 - 5.0 µg/L | [5][6][7] |

| Intra-day Precision (%RSD) | < 5% | [7] |

| Inter-day Precision (%RSD) | < 10% | [7] |

| Recovery | 90 - 110% | [5] |

Visualizations

Caption: Experimental workflow for the quantification of L-Ascorbic acid.

Caption: Logical relationship of the LC-MS/MS quantification process.

References

- 1. Determination of Vitamin C (Ascorbic Acid) Using High Performance Liquid Chromatography Coupled with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. helixchrom.com [helixchrom.com]

- 3. iitg.ac.in [iitg.ac.in]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scielo.br [scielo.br]

- 6. Determination of ascorbic acid and its degradation products by high-performance liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid determination of L-ascorbic acid content in vitamin C serums by ultra-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for NMR Analysis of 13C Labeled Compounds

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a detailed overview and experimental protocols for key Nuclear Magnetic Resonance (NMR) spectroscopy techniques used in the analysis of 13C labeled compounds. The strategic incorporation of 13C isotopes into molecules allows for a variety of powerful NMR experiments that are invaluable in structural elucidation, metabolic pathway analysis, and drug development.

Introduction to 13C NMR Spectroscopy

Carbon-13 (13C) is a stable isotope of carbon with a natural abundance of approximately 1.1%.[1] While its low natural abundance and smaller gyromagnetic ratio compared to protons (1H) result in inherently lower sensitivity, the use of 13C-enriched compounds dramatically enhances signal intensity, making a wide range of NMR experiments feasible and highly informative.[1][2] The key advantage of 13C NMR is the large chemical shift dispersion (typically 0-220 ppm), which provides excellent signal separation and reduces spectral overlap, a common challenge in 1H NMR of complex molecules.[3][4]

Key 13C NMR Spectroscopy Techniques

Several NMR techniques are routinely employed for the analysis of 13C labeled compounds, each providing unique structural and quantitative information.

-

1D 13C NMR: The fundamental experiment for detecting all 13C nuclei in a molecule, providing information on the number of non-equivalent carbons and their chemical environment.

-

Distortionless Enhancement by Polarization Transfer (DEPT): A sensitivity-enhanced technique that utilizes polarization transfer from protons to carbons. DEPT experiments are invaluable for determining the multiplicity of carbon signals (CH, CH2, CH3) and distinguishing them from quaternary carbons.

-

Heteronuclear Single Quantum Coherence (HSQC): A 2D experiment that correlates the chemical shifts of protons with their directly attached carbons, providing unambiguous one-bond C-H connectivity.

-

Heteronuclear Multiple Bond Correlation (HMBC): A 2D experiment that reveals correlations between protons and carbons over two to three bonds (and sometimes longer), crucial for piecing together the carbon skeleton of a molecule.

-

Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE): A powerful 2D experiment that directly shows 13C-13C correlations, providing a definitive map of the carbon framework. This experiment is particularly powerful with 13C labeled compounds due to its very low sensitivity at natural abundance.[5]

Quantitative Data Summary

The following tables summarize typical acquisition parameters and performance characteristics for the key 13C NMR experiments. These values can serve as a starting point and should be optimized for the specific sample and spectrometer.

| Parameter | 1D 13C NMR | DEPT-135 | HSQC | HMBC | INADEQUATE |

| Pulse Angle (°) | 30 - 90 | 135 (proton pulse) | 90 (proton & carbon) | 90 (proton & carbon) | 90 (carbon) |

| Relaxation Delay (D1, s) | 1 - 5 (longer for quantitative) | 1 - 2 | 1 - 2 | 1 - 2 | 2 - 5 |

| Acquisition Time (AQ, s) | 1 - 2 | 1 - 2 | 0.1 - 0.3 | 0.2 - 0.4 | 0.2 - 0.5 |

| Number of Scans (NS) | 64 - 1024+ | 16 - 256 | 2 - 16 per increment | 4 - 32 per increment | 64 - 512+ per increment |

| Typical Experiment Time | 5 min - several hours | 5 - 30 min | 15 min - 2 hours | 30 min - 4 hours | Several hours - days |

| Information Obtained | All carbon signals | CH, CH2 (+ve), CH3 (-ve) | One-bond C-H correlation | 2-3 bond C-H correlation | C-C connectivity |

| Relative Sensitivity | Low | Medium | High | Medium | Very Low |

Table 1: Typical Acquisition Parameters for 13C NMR Experiments.

| Technique | Primary Application | Advantages | Limitations |

| 1D 13C NMR | Carbon count and chemical environment | Simple, shows all carbons | Low sensitivity, long acquisition for quantitative data |

| DEPT | Carbon multiplicity determination | Higher sensitivity than 1D 13C | Does not detect quaternary carbons |

| HSQC | C-H one-bond connectivity | High sensitivity and resolution | Only shows protonated carbons |

| HMBC | Elucidation of carbon skeleton | Crucial for connecting molecular fragments | Weaker signals, potential for missing correlations |

| INADEQUATE | Definitive C-C connectivity mapping | Unambiguous carbon skeleton tracing | Extremely low sensitivity at natural abundance |

Table 2: Comparison of 13C NMR Techniques.

Experimental Protocols

The following are generalized protocols for acquiring 13C NMR data. Instrument-specific parameters and software commands may vary.

Protocol 1: Standard 1D 13C NMR

-

Sample Preparation: Dissolve 10-50 mg of the 13C labeled compound in 0.5-0.7 mL of a deuterated solvent in a 5 mm NMR tube.

-

Spectrometer Setup:

-

Insert the sample into the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the 13C probe.

-

-

Acquisition Parameters:

-

Load a standard 1D 13C experiment with proton decoupling.

-

Set the spectral width (SW) to cover the expected range of 13C chemical shifts (e.g., 240 ppm).

-

Set the transmitter offset (O1P) to the center of the spectral region of interest.

-

Set the pulse angle (P1) to 30-45° for routine spectra or 90° for quantitative analysis with a long relaxation delay.

-

Set the relaxation delay (D1) to 1-2 seconds for routine spectra. For quantitative analysis, D1 should be at least 5 times the longest T1 relaxation time of the carbons of interest.

-

Set the acquisition time (AQ) to 1-2 seconds.

-

Set the number of scans (NS) based on the sample concentration (typically 128 to 1024).

-

-

Data Acquisition: Start the acquisition.

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the spectrum.

-

Apply baseline correction.

-

Reference the spectrum using the solvent signal or an internal standard (e.g., TMS at 0 ppm).

-

Protocol 2: DEPT-135

-

Sample Preparation and Spectrometer Setup: Follow steps 1 and 2 from the 1D 13C NMR protocol.

-

Acquisition Parameters:

-

Load a DEPT-135 pulse program.

-

Set the spectral width and transmitter offset as for a 1D 13C experiment.

-

The key parameter is the final proton pulse angle, which is 135° for a standard DEPT-135 experiment.

-

Set D1 to 1-2 seconds and AQ to 1-2 seconds.

-

Set NS to a value sufficient for good signal-to-noise (typically 64 to 256).

-

-

Data Acquisition and Processing: Follow steps 4 and 5 from the 1D 13C NMR protocol. The resulting spectrum will show CH and CH3 signals with positive phase and CH2 signals with negative phase.

Protocol 3: 2D HSQC

-

Sample Preparation and Spectrometer Setup: Follow steps 1 and 2 from the 1D 13C NMR protocol.

-

Acquisition Parameters:

-

Load a gradient-selected HSQC pulse program.

-

Set the spectral width in the direct dimension (F2, 1H) to cover the proton chemical shift range (e.g., 10-12 ppm).

-

Set the spectral width in the indirect dimension (F1, 13C) to cover the expected carbon chemical shift range (e.g., 160 ppm).

-

Set the number of increments in the indirect dimension (typically 128-256).

-

Set the number of scans per increment (typically 2-8).

-

Set D1 to 1-1.5 seconds.

-

-

Data Acquisition and Processing:

-

Start the 2D acquisition.

-

After acquisition, apply Fourier transformation in both dimensions.

-

Phase the spectrum and apply baseline correction.

-

The resulting 2D plot will show correlations between directly bonded 1H and 13C nuclei.

-

Visualizations

Experimental Workflow

Caption: General workflow for a 13C NMR experiment.

Glycolysis Pathway with 13C Labeling

References

Application Notes and Protocols for the Quantification of L-Ascorbic acid-13C-1 in Tissues

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the sample preparation, extraction, and quantification of L-Ascorbic acid-13C-1 from tissue samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). L-Ascorbic acid-13C-1 serves as a stable isotope-labeled internal standard for the accurate quantification of endogenous L-Ascorbic acid (Vitamin C).

Introduction

L-Ascorbic acid is a vital water-soluble antioxidant involved in numerous physiological processes.[1] Its accurate quantification in tissues is crucial for various research areas, including nutrition, disease pathology, and drug development. The use of a stable isotope-labeled internal standard, such as L-Ascorbic acid-13C-1, is the gold standard for quantitative analysis by LC-MS/MS, as it effectively corrects for sample loss during preparation and variations in ionization efficiency due to matrix effects.[2][3] This approach ensures high accuracy and precision in the final concentration determination.

Experimental Protocols

The following protocols outline a comprehensive workflow for the extraction and analysis of L-Ascorbic acid-13C-1 from animal tissues.

Materials and Reagents

-

L-Ascorbic acid-13C-1 (or L-Ascorbic acid-13C6)[1]

-

L-Ascorbic acid (for calibration standards)

-

Acetonitrile (LC-MS grade)[1]

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)[1]

-

Dithiothreitol (DTT) (for total ascorbic acid measurement, optional)

-

Ultrapure water

-

Phosphate-buffered saline (PBS)

-

Internal Standard (IS) Stock Solution (e.g., 1 mg/mL in MPA-stabilized water)

-

Working Internal Standard Solution (diluted from stock to a suitable concentration, e.g., 5 µg/mL)[1]

-